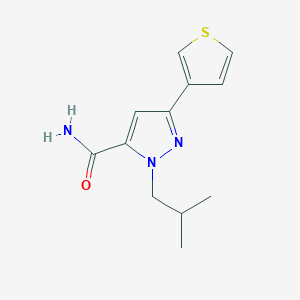

1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboxamide

Description

1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative characterized by an isobutyl group at the N1 position of the pyrazole ring and a thiophen-3-yl substituent at the C3 position. Its molecular formula is C₁₂H₁₅N₃OS, with a molecular weight of 249.33 g/mol. The compound combines the electron-rich thiophene moiety, which enhances π-conjugation and binding interactions, with a sterically bulky isobutyl group that influences lipophilicity and metabolic stability. Pyrazole carboxamides are frequently explored in medicinal chemistry due to their versatility as enzyme inhibitors or receptor ligands, particularly in neurological and inflammatory targets .

Properties

Molecular Formula |

C12H15N3OS |

|---|---|

Molecular Weight |

249.33 g/mol |

IUPAC Name |

2-(2-methylpropyl)-5-thiophen-3-ylpyrazole-3-carboxamide |

InChI |

InChI=1S/C12H15N3OS/c1-8(2)6-15-11(12(13)16)5-10(14-15)9-3-4-17-7-9/h3-5,7-8H,6H2,1-2H3,(H2,13,16) |

InChI Key |

SEINJMIXRXDTTE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1C(=CC(=N1)C2=CSC=C2)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Hydrazone Formation and Pyrazole Synthesis

| Step | Reactants | Conditions | Outcome | Yield Range (%) |

|---|---|---|---|---|

| Hydrazone formation | 3-thiophenecarboxaldehyde + isobutylhydrazine | Room temperature, mild acid catalyst | Hydrazone intermediate | 80–95 |

| Cyclization | Hydrazone intermediate | Acidic medium, reflux | 1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine | 70–90 |

- Typical solvents include ethanol or methanol.

- Acid catalysts such as acetic acid or hydrochloric acid facilitate cyclization.

- Reaction times vary from several hours to overnight depending on scale.

Carboxamide Formation

| Step | Reactants | Conditions | Outcome | Yield Range (%) |

|---|---|---|---|---|

| Oxidation | Pyrazole amine intermediate | Oxidizing agents (e.g., KMnO4, CrO3) | Pyrazole carboxylic acid | 60–85 |

| Amidation | Pyrazole carboxylic acid + ammonia or amine source | Coupling reagents (e.g., EDC, DCC), room temperature to mild heating | 1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboxamide | 65–90 |

- Purification is typically achieved by recrystallization or chromatography.

- The choice of oxidant and amidation reagent affects yield and purity.

Advanced Regioselective Synthesis Using Trichloromethyl Enones

Recent literature describes a regiocontrolled methodology for synthesizing 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles using trichloromethyl enones as starting materials and hydrazines as nucleophiles. This method allows selective formation of regioisomers by varying the hydrazine type (free or hydrochloride salt) and solvent.

- Using arylhydrazine hydrochlorides favors 1,3-regioisomer formation.

- Free hydrazine leads predominantly to 1,5-regioisomer.

- Methanol as solvent facilitates methanolysis of the trichloromethyl group to yield carboxyalkyl pyrazoles.

Though this method has been demonstrated mainly for phenyl-substituted pyrazoles, the principles can be adapted for thiophene-substituted analogs such as this compound.

| Parameter | Effect on Regioselectivity |

|---|---|

| Hydrazine form | Hydrochloride salt favors 1,3-isomer; free hydrazine favors 1,5-isomer |

| Solvent | Methanol promotes methanolysis and carboxylation |

| Temperature | Reflux conditions improve conversion and yield |

Purification and Characterization

- Purification methods include column chromatography using silica gel with hexanes and ethyl acetate gradients.

- Recrystallization from suitable solvents such as chloroform or methanol is common.

- Characterization is performed by nuclear magnetic resonance spectroscopy, mass spectrometry, and single-crystal X-ray diffraction to confirm regioisomeric purity and structure.

Summary of Key Research Findings

| Aspect | Summary |

|---|---|

| Synthetic Efficiency | Multi-step synthesis with overall yields ranging from 50% to 90% |

| Regioselectivity Control | Achieved by choice of hydrazine and solvent in trichloromethyl enone method |

| Scalability | Continuous flow reactors suggested for industrial scale-up |

| Biological Relevance | Compound exhibits antimicrobial, anti-inflammatory, and anticancer potentials |

| Purity and Characterization | Confirmed by NMR, MS, and X-ray crystallography |

Chemical Reactions Analysis

1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using electrophilic or nucleophilic reagents.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboxamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in the substituents at the pyrazole N1 position and the thiophene ring position (2-yl vs. 3-yl). Key examples include:

Key Observations :

- Thiophene Position: The thiophen-3-yl group (vs.

- Bioactivity : In pyrazole carboxamides, substituents at the ortho position (e.g., 2-methylphenyl) show superior inhibitory activity, suggesting that the isobutyl group’s steric bulk may similarly optimize activity .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity: The isobutyl group increases logP compared to ethyl (predicted logP ~2.5 vs.

- Metabolic Stability: Bulkier substituents like isobutyl resist cytochrome P450 oxidation better than ethyl or cyclopropylmethyl, as observed in synthetic cannabinoid studies .

- Thermal Stability : DFT studies on related pyrazoles indicate that electron-withdrawing groups (e.g., carboxamide) stabilize the core structure, while thiophene enhances thermal resilience .

Biological Activity

1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrazole core, which is known for its diverse pharmacological properties, and is substituted with an isobutyl group and a thiophene ring. The structural characteristics contribute to its unique electronic properties, making it a candidate for various therapeutic applications, particularly in the modulation of the endocannabinoid system.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Cannabinoid Receptor Interaction

Preliminary studies suggest that this compound may act as an inverse agonist at the cannabinoid receptor type 1 (CB1). This interaction could have significant implications for treating conditions related to the endocannabinoid system, such as chronic pain and inflammation. Research indicates that compounds with similar structures have been investigated for their anti-inflammatory and analgesic properties, suggesting that this compound may exhibit comparable activities.

Anticancer Potential

Research has highlighted the anticancer properties of pyrazole derivatives. A study indicated that compounds structurally related to this compound showed selective cytotoxicity against cancer cells while sparing non-cancerous cells. This selectivity is crucial for developing effective cancer therapies that minimize side effects . The mechanism of action often involves apoptosis induction and cell cycle arrest, particularly in aggressive cancer types such as triple-negative breast cancer .

Comparative Analysis of Similar Compounds

To understand the biological activity of this compound better, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| 1-Methyl-3-(thiophen-2-yl)-1H-pyrazole | Similar pyrazole core | Potential anti-inflammatory |

| 4-(bromomethyl)-1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole | Halogenated variant | Cannabinoid receptor activity |

| 3-(4-Chlorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole | Substituted phenyl group | Anticancer properties |

This table illustrates the versatility of the pyrazole framework and its potential for diverse biological activities. The unique combination of an isobutyl group and a thiophene ring in this compound enhances its lipophilicity and receptor binding affinity, potentially increasing its efficacy.

Case Studies

Case Study 1: Anticancer Activity Assessment

A study conducted on pyrazole derivatives demonstrated that certain compounds exhibited significant cytotoxicity against various human cancer cell lines. The findings indicated that these compounds induced apoptosis through mechanisms involving caspase activation and DNA fragmentation. The results suggested that this compound could be further explored for its anticancer potential, particularly in combination therapies with established chemotherapeutics like doxorubicin .

Case Study 2: Anti-inflammatory Properties

Another study focused on the anti-inflammatory effects of pyrazole derivatives showed that certain compounds inhibited the production of pro-inflammatory cytokines. This suggests that this compound may possess similar anti-inflammatory activity, making it a candidate for treating inflammatory disorders .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboxamide, and how can structural purity be ensured?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with condensation of substituted thiophene and isobutyl precursors. Key steps include:

- Nucleophilic substitution to introduce the isobutyl group at the pyrazole N1 position .

- Condensation reactions between carboxamide intermediates and thiophene derivatives .

- Purification : Use column chromatography and recrystallization to isolate the compound. Structural purity is confirmed via 1H/13C NMR (to verify substituent positions) and X-ray crystallography (for absolute configuration) .

Q. How is the compound characterized spectroscopically, and what analytical techniques are critical for confirming its structure?

- Methodological Answer :

- 1H/13C NMR : Identifies proton environments and carbon frameworks, particularly distinguishing thiophene and pyrazole ring signals .

- IR Spectroscopy : Confirms carboxamide C=O stretches (~1650–1700 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns .

- X-ray Diffraction : Resolves crystal packing and stereochemical details .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound's biological targets?

- Methodological Answer :

- Substituent Variation : Modify the isobutyl or thiophene groups to assess impact on bioactivity (e.g., replacing isobutyl with cyclopropyl to study steric effects) .

- Biological Assays : Test derivatives against enzyme targets (e.g., kinases, oxidoreductases) using in vitro inhibition assays .

- Data Correlation : Compare activity trends with computational models (e.g., QSAR) to identify critical pharmacophores .

Q. How can molecular docking simulations be designed to predict interactions with enzymes like dihydrofolate reductase (DHFR)?

- Methodological Answer :

- Protein Preparation : Retrieve DHFR’s crystal structure (PDB: 1KMS) and optimize hydrogen bonding networks .

- Ligand Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding poses, focusing on pyrazole-thiophene interactions with active-site residues (e.g., Leu4, Phe31) .

- Validation : Cross-check docking scores with experimental IC50 values from enzyme inhibition assays .

Q. How should researchers address contradictions in reported biological activity data across different studies?

- Methodological Answer :

- Control Experiments : Replicate assays under standardized conditions (e.g., pH, temperature) to minimize variability .

- Orthogonal Assays : Validate results using complementary techniques (e.g., SPR for binding affinity vs. fluorescence polarization for kinetic data) .

- Meta-Analysis : Pool data from multiple studies to identify confounding factors (e.g., solvent effects, impurity profiles) .

Q. What methodological approaches are recommended for evaluating metabolic stability and toxicological profiles in preclinical studies?

- Methodological Answer :

- In Vitro Models : Use liver microsomes or hepatocytes to assess metabolic degradation rates (e.g., CYP450-mediated oxidation) .

- In Vivo Toxicity : Conduct acute/chronic exposure studies in rodent models, monitoring hepatic/renal biomarkers (e.g., ALT, creatinine) .

- ADME Profiling : Combine HPLC-MS for plasma stability and LC-QTOF for metabolite identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.